molecular formula C13H14N2O3S B12894708 4-{(E)-[(Furan-2-yl)methylidene]amino}-N,N-dimethylbenzene-1-sulfonamide CAS No. 30822-00-5

4-{(E)-[(Furan-2-yl)methylidene]amino}-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B12894708
CAS No.: 30822-00-5
M. Wt: 278.33 g/mol
InChI Key: HUROFKDWBYHJBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((Furan-2-ylmethylene)amino)-N,N-dimethylbenzenesulfonamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Furan-2-ylmethylene)amino)-N,N-dimethylbenzenesulfonamide typically involves the condensation reaction between furan-2-carbaldehyde and N,N-dimethylbenzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-((Furan-2-ylmethylene)amino)-N,N-dimethylbenzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for drug development.

    Medicine: Potential therapeutic agent for treating bacterial infections and other diseases.

    Industry: Used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 4-((Furan-2-ylmethylene)amino)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets in bacterial cells. The compound inhibits the synthesis of essential proteins by binding to the bacterial ribosome, thereby preventing bacterial growth and proliferation . The furan ring and sulfonamide group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-((Furan-2-ylmethylene)amino)benzenesulfonamide
  • 4-((Furan-2-ylmethylene)amino)-N-methylbenzenesulfonamide
  • 4-((Furan-2-ylmethylene)amino)-N,N-diethylbenzenesulfonamide

Uniqueness

4-((Furan-2-ylmethylene)amino)-N,N-dimethylbenzenesulfonamide stands out due to its unique combination of the furan ring and the N,N-dimethylsulfonamide group, which enhances its biological activity and stability compared to other similar compounds .

Properties

CAS No.

30822-00-5

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

4-(furan-2-ylmethylideneamino)-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C13H14N2O3S/c1-15(2)19(16,17)13-7-5-11(6-8-13)14-10-12-4-3-9-18-12/h3-10H,1-2H3

InChI Key

HUROFKDWBYHJBX-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)N=CC2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.